molecular formula C21H21O3P B14285052 (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane CAS No. 118936-79-1

(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane

Cat. No.: B14285052
CAS No.: 118936-79-1
M. Wt: 352.4 g/mol
InChI Key: XLONOKALOHPLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to two 4-methoxyphenyl groups and one 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorobis(2-methoxyphenyl)phosphine with 4-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming complexes that can catalyze various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the catalytic intermediate and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other similar compounds .

Properties

CAS No.

118936-79-1

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

(2-methoxyphenyl)-bis(4-methoxyphenyl)phosphane

InChI

InChI=1S/C21H21O3P/c1-22-16-8-12-18(13-9-16)25(19-14-10-17(23-2)11-15-19)21-7-5-4-6-20(21)24-3/h4-15H,1-3H3

InChI Key

XLONOKALOHPLTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.